5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide
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Description
5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H13BrN2O3S and its molecular weight is 393.26. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Activity
Compounds related to 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide have shown significant promise in antiprotozoal activity. A study conducted by Ismail et al. (2003) synthesized a compound (6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine) through a series of chemical reactions, starting from a related nicotinonitrile compound. This compound demonstrated potent in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, with IC(50) values less than 10 nM. Furthermore, in an in vivo mouse model for T. b. r., several related compounds were curative, including one that produced cures at an oral dosage of 5 mg/kg (Ismail et al., 2003).
Synthesis and Labeling
Ismail and Boykin (2004) focused on the synthesis of deuterium-labelled versions of compounds similar to this compound, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4. These labeled compounds are vital for tracing and understanding the pharmacokinetics and metabolic pathways of these compounds in biological systems (Ismail & Boykin, 2004).
Antimicrobial Properties
Patel and Shaikh (2010) synthesized compounds including 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides. These compounds were evaluated for their antimicrobial properties against various Gram-positive, Gram-negative bacteria, and fungal species, showing promising results comparable to standard drugs (Patel & Shaikh, 2010).
Biochemical Interactions
Hirokawa, Yoshida, and Kato (1998) explored the biochemical interactions of similar compounds, particularly their affinities for 5-HT3 and dopamine D2 receptors. Their study found that certain derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, which bear structural resemblance to this compound, displayed potent affinities for these receptors (Hirokawa, Yoshida, & Kato, 1998).
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-4-22-9-12)14-2-1-5-23-14/h1-9,21H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSVYAJNUZZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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